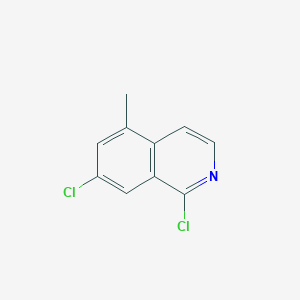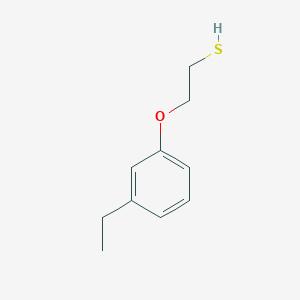
2-(3-Ethylphenoxy)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylphenoxy)ethane-1-thiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenoxy group substituted with an ethyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Ethylphenoxy)ethane-1-thiol can be synthesized through a multi-step process involving the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then treated with thionyl chloride to produce 2-(3-ethylphenoxy)ethyl chloride, which is subsequently reacted with sodium hydrosulfide to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like iodine or hydrogen peroxide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Common Reagents and Conditions
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium hydrosulfide (NaSH), alkyl halides
Major Products Formed
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Aplicaciones Científicas De Investigación
2-(3-Ethylphenoxy)ethane-1-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-ethylphenoxy)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biochemical processes, including the regulation of protein function and cellular redox homeostasis. The compound’s ability to participate in thiol-disulfide exchange reactions makes it a valuable tool in studying redox biology and developing redox-active therapeutics .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Ethylphenoxy)ethane-1-thiol
- 2-(3-Methylphenoxy)ethane-1-thiol
- 2-(3-Ethylphenoxy)ethanol
Uniqueness
2-(3-Ethylphenoxy)ethane-1-thiol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the third position of the phenoxy ring provides distinct steric and electronic effects compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific reactivity and properties .
Propiedades
Fórmula molecular |
C10H14OS |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
2-(3-ethylphenoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-2-9-4-3-5-10(8-9)11-6-7-12/h3-5,8,12H,2,6-7H2,1H3 |
Clave InChI |
UPKTYNFEKLZHLT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
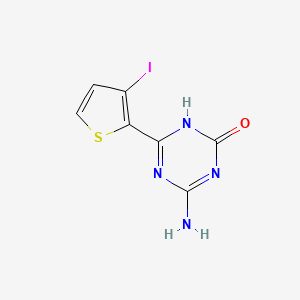
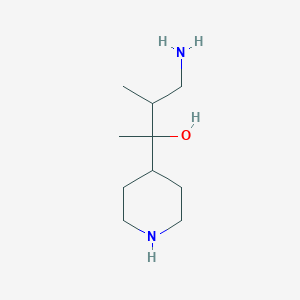

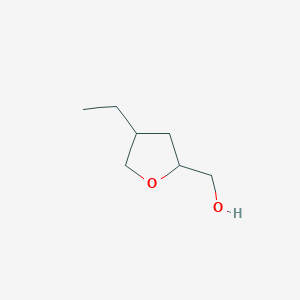
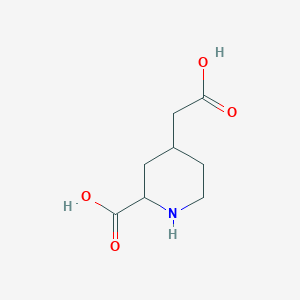
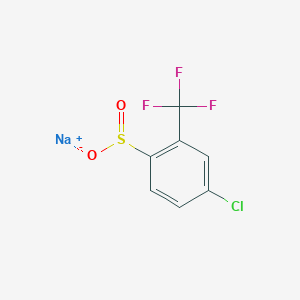
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)

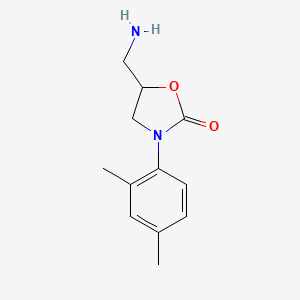
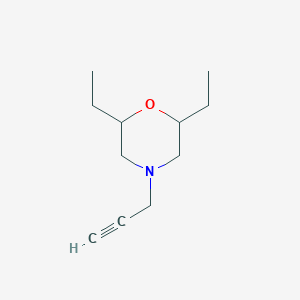
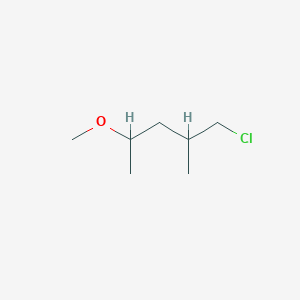
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
